Product packaging for 1-(4,6-Dimethyl-2-pyrimidyl)piperazine(Cat. No.:CAS No. 22746-09-4)

1-(4,6-Dimethyl-2-pyrimidyl)piperazine

Cat. No.: B1302063
CAS No.: 22746-09-4
M. Wt: 192.26 g/mol
InChI Key: QLTXFTSBONWMPM-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-pyrimidyl)piperazine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4 B1302063 1-(4,6-Dimethyl-2-pyrimidyl)piperazine CAS No. 22746-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-7-9(2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTXFTSBONWMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374429
Record name 1-(4,6-Dimethyl-2-pyrimidyl)piperazine
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22746-09-4
Record name 1-(4,6-Dimethyl-2-pyrimidyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22746-09-4
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Contextualizing the Piperazine Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions (positions 1 and 4). In the field of medicinal chemistry, it is widely regarded as a privileged scaffold, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. tandfonline.comnih.gov The widespread use of the piperazine moiety is attributed to its unique physicochemical characteristics, including its solubility, basicity, chemical reactivity, and conformational flexibility. tandfonline.comnih.gov

These properties make piperazine a versatile building block for chemists, allowing for the modulation of a drug candidate's pharmacokinetic and pharmacodynamic profiles. nih.gov The chemical reactivity of its two nitrogen atoms facilitates its use as a linker to connect different pharmacophores or as a core scaffold for attaching groups that interact with a specific biological target. tandfonline.com Consequently, the piperazine nucleus is a constituent of a vast array of compounds demonstrating a broad spectrum of biological activities. nih.govbenthamdirect.com Research has shown that piperazine derivatives exhibit potential as anticancer, antimicrobial, antiviral, antifungal, anti-inflammatory, antimalarial, and antidepressant agents. nih.govbenthamdirect.comresearchgate.net

Significance of Pyrimidine Derivatives in Chemical Biology and Drug Development

Established Synthetic Pathways for 1-(4,6-Dimethyl-2-pyrimidyl)piperazine

The principal and most direct route for the synthesis of this compound involves the coupling of a halogenated pyrimidine with piperazine (B1678402).

The formation of the C-N bond between the pyrimidine ring and the piperazine moiety is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. chemicalbook.comrsc.org This class of reaction is particularly effective for electron-deficient aromatic systems like pyrimidines, where the ring nitrogen atoms activate the carbon positions (especially C2, C4, and C6) towards nucleophilic attack. nih.govumich.edu

The efficiency of the SNAr synthesis of this compound is dependent on optimized reaction conditions. A common strategy involves using a significant excess of piperazine to favor the formation of the desired mono-substituted product and minimize the potential for disubstitution, where a second pyrimidine ring attaches to the remaining N-H group of the piperazine. chemicalbook.com

A base, such as potassium carbonate, is typically added to neutralize the HCl formed during the reaction and to deprotonate the piperazinium salt, regenerating the free nucleophilic piperazine. chemicalbook.com The choice of solvent is also critical; a biphasic system of tetrahydrofuran (B95107) (THF) and water has been shown to be effective. chemicalbook.com The reaction can proceed efficiently at room temperature over a period of 24 hours, resulting in a high yield of the target compound. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of this compound via SNAr chemicalbook.com
ParameterCondition
Pyrimidine Substrate2-chloro-4,6-dimethylpyrimidine (B132427) (1 equiv.)
NucleophilePiperazine (5 equiv.)
BasePotassium carbonate (5 equiv.)
Solvent SystemTetrahydrofuran / Water
Temperature20 °C (Room Temperature)
Reaction Time24 hours
Yield96%

Synthesis of Analogues and Derivatives of this compound

The this compound scaffold serves as a versatile template for the creation of a diverse library of chemical analogues. Modifications can be readily introduced at the piperazine moiety or the pyrimidine ring.

The secondary amine (N-H) of the piperazine ring is a convenient handle for further functionalization, allowing for the introduction of a wide variety of substituents. benthamscience.comnih.gov This modification is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. tandfonline.com

For instance, the piperazine nitrogen can be acylated to introduce new functional groups. An example is the reaction of this compound with 3-phenylpropioloyl chloride to yield 1-(4,6-dimethyl-2-pyrimidinyl)-4-(1-oxo-3-phenyl-2-propynyl)piperazine. lookchem.com This reaction is typically performed in the presence of a non-nucleophilic base like N-ethyl-N,N-diisopropylamine (DIPEA) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). lookchem.com

Another widely used strategy, demonstrated in analogous pyridinylpiperazine systems, is the N-alkylation with various chloro-N-arylacetamides or chloro-N-arylpropanamides. nih.gov This approach introduces an acetamide (B32628) or propanamide linker, appending a new aryl group to the core structure and significantly increasing molecular complexity. nih.gov These reactions are often conducted under reflux in acetonitrile (B52724) with potassium carbonate as the base. nih.gov

Table 2: Example of Derivatization at the Piperazine Nitrogen lookchem.com
ParameterCondition
Starting MaterialThis compound
Reagent3-Phenylpropioloyl chloride
BaseN-ethyl-N,N-diisopropylamine
SolventDimethyl sulfoxide (DMSO)
Temperature70 °C
Reaction Time18 hours

While direct substitution on the pyrimidine ring of the final product is possible, it is more common to synthesize analogues by starting with pre-functionalized pyrimidine precursors. The 2, 4, and 6 positions of the pyrimidine ring are all susceptible to modification. umich.edu

For example, analogues of this compound can be created by varying the substituents at the 4- and 6-positions of the pyrimidine ring. Synthetic routes have been developed for compounds like 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols, which are then converted to 2-(methylsulfanyl)pyrimidines. nih.gov These intermediates can subsequently be reacted with piperazine derivatives (such as N-methylpiperazine or N-phenylpiperazine) to afford the final products, which feature significant structural variation on the pyrimidine core. nih.gov This modular approach allows for the synthesis of a wide range of derivatives by simply changing the initial pyrimidine building block. nih.gov

The piperazine ring often serves not just as a core structural element but also as a linker to connect the pyrimidine moiety to other pharmacophores. The synthetic strategies used for derivatizing the piperazine nitrogen are central to this approach.

As demonstrated in the synthesis of pyridinylpiperazine derivatives, reacting the core structure with reagents like 2-chloro-N-arylacetamides introduces a flexible acetamide linker. nih.gov The length and nature of this linker can be adjusted, for example, by using 2-chloro-N-arylpropanamides to create a propanamide linker. nih.gov This strategy allows for the systematic exploration of the chemical space between the pyrimidyl-piperazine headgroup and a terminal functional group, which is a key tactic in optimizing molecular interactions with biological targets. nih.gov In a simpler case, a methyl group can act as a linker, as seen in the synthesis of related compounds like 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine. sigmaaldrich.com These examples highlight a general and powerful strategy where linkers of varying composition and length are attached to the piperazine nitrogen to build more complex and targeted molecules. nih.gov

Advanced Synthetic Approaches and Methodological Innovations for Piperazine-Pyrimidine Hybrids

The synthesis of piperazine-pyrimidine hybrids, including this compound, has evolved beyond classical condensation reactions to incorporate more efficient and versatile methodologies. These advanced approaches offer improvements in reaction times, yields, and the ability to generate diverse libraries of compounds for various scientific investigations. Key innovations in this area include microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and the exploration of enabling technologies such as flow chemistry and multi-component reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds. rsc.orgnih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov In the context of piperazine-pyrimidine hybrids, microwave-assisted synthesis has been effectively employed for the nucleophilic aromatic substitution reaction between 2-halopyrimidines and piperazine derivatives.

For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with various anilines, a reaction analogous to its reaction with piperazine, has been shown to be significantly more efficient under microwave irradiation. rsc.org While a conventional approach might require several hours of reflux, microwave-assisted synthesis can often drive these reactions to completion in a matter of minutes. nih.gov This rapid methodology is also amenable to solvent-free conditions, which aligns with the principles of green chemistry. unr.edu.ar

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Amination of a 2-Chloropyrimidine

MethodReaction TimeYieldConditions
Conventional Heating22 hoursComparable to MWReflux
Microwave-Assisted Synthesis35 minutesComparable to ConventionalIrradiation

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds in aromatic systems. nih.govacsgcipr.org This methodology is highly valuable for the synthesis of functionalized piperazine-pyrimidine hybrids, allowing for the coupling of a wide range of piperazine derivatives with variously substituted pyrimidine halides or triflates. nih.gov

The Buchwald-Hartwig amination typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a phosphine (B1218219) ligand, like xantphos (B1684198) or dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and a base, such as sodium tert-butoxide. nih.gov These conditions facilitate the coupling of amines with aryl halides that would otherwise be unreactive in traditional nucleophilic substitution reactions. acsgcipr.org This approach has been successfully used to synthesize various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines in moderate to good yields. nih.gov Furthermore, nickel-catalyzed versions of the Buchwald-Hartwig amination have also been developed, offering a more cost-effective alternative to palladium. nwnu.edu.cn

Table 2: Key Components in Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of Pyrimidine-Amine Hybrids

ComponentExamplesFunction
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃, Dichlorobis(triphenylphosphine)palladium(II)Facilitates the cross-coupling reaction
LigandXantphos, dppp, DPEphosStabilizes the palladium center and modulates its reactivity
BaseNaOtBu, K₃PO₄, Cs₂CO₃Activates the amine nucleophile
Aryl/Heteroaryl Halide2-Chloropyrimidines, Aryl bromidesElectrophilic coupling partner
AminePiperazine, Anilines, IndolesNucleophilic coupling partner

Enabling Technologies: Flow Chemistry and Multi-component Reactions

Flow Chemistry: Continuous flow chemistry is an emerging technology that offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. sci-hub.sespringerprofessional.de In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt This methodology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. While specific applications to the synthesis of this compound are not extensively documented, the synthesis of other heterocyclic compounds, including pyrimidines, has been successfully demonstrated in flow reactors. uc.ptdurham.ac.uk This suggests a strong potential for the adaptation of piperazine-pyrimidine hybrid synthesis to continuous flow processes, which could lead to more efficient and safer manufacturing on a larger scale.

Multi-component Reactions (MCRs): Multi-component reactions are one-pot processes in which three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. nih.govmdpi.com MCRs are highly convergent and atom-economical, making them an attractive strategy for the rapid generation of molecular complexity. nih.gov The synthesis of pyrimidine-containing scaffolds has been achieved through MCRs, often leading to the formation of fused heterocyclic systems in good yields. researchgate.net For example, the four-component reaction of an aromatic aldehyde, hydrazine (B178648) hydrate, a β-ketoester, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov The application of MCRs to the synthesis of piperazine-pyrimidine hybrids could provide a streamlined route to novel and structurally diverse derivatives.

Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis of 1 4,6 Dimethyl 2 Pyrimidyl Piperazine

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of 1-(4,6-dimethyl-2-pyrimidyl)piperazine, confirming its molecular connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of the molecule.

¹H NMR Analysis: The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule. In a DMSO-d₆ solvent, the spectrum shows a singlet at approximately 6.35 ppm, which is characteristic of the lone aromatic proton on the pyrimidine (B1678525) ring (H-5). The two methyl groups attached to the pyrimidine ring are magnetically equivalent, resulting in a sharp singlet at around 2.20 ppm, integrating to six protons. The piperazine (B1678402) ring protons appear as two distinct triplets. The four protons on the carbons adjacent to the pyrimidine ring (positions 3' and 5') resonate at about 3.63 ppm, while the four protons on the carbons adjacent to the secondary amine (positions 2' and 6') appear at approximately 2.69 ppm. The splitting pattern (triplet) for the piperazine protons arises from coupling with adjacent methylene (B1212753) protons.

¹³C NMR Analysis: The carbon-13 NMR spectrum corroborates the structure by showing a unique signal for each carbon environment. The carbon atoms of the pyrimidine ring exhibit signals in the downfield region, typically around 166.47 ppm (C-4, C-6), 161.28 ppm (C-2), and 108.37 ppm (C-5). The methyl carbons attached to the pyrimidine ring produce a signal at approximately 23.69 ppm. The piperazine ring carbons are observed at around 45.55 ppm and 44.46 ppm, corresponding to the carbons adjacent to the secondary amine and the pyrimidine ring, respectively.

¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

Assignment¹H Chemical Shift (δ ppm)MultiplicityIntegration¹³C Chemical Shift (δ ppm)
Pyrimidine-H56.35Singlet1H108.37
Pyrimidine-CH₃2.20Singlet6H23.69
Piperazine-H (positions 3', 5')3.63Triplet4H44.46
Piperazine-H (positions 2', 6')2.69Triplet4H45.55
Pyrimidine-C2---161.28
Pyrimidine-C4, C6---166.47

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₆N₄), the calculated monoisotopic mass is 192.1375 g/mol . In high-resolution mass spectrometry (HRMS), the compound is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming its molecular formula. Fragmentation patterns observed in the mass spectrum would provide further structural evidence, showing characteristic losses of fragments from the piperazine and dimethylpyrimidine moieties.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. A broad band in the range of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperazine ring. C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The characteristic stretching vibrations for the C=N and C=C bonds within the pyrimidine ring would appear in the 1500-1600 cm⁻¹ range. Furthermore, C-N stretching vibrations for both the aromatic and aliphatic amines would be observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹. nih.gov

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Piperazine)Stretching3200 - 3400
C-H (Aliphatic)Stretching2850 - 3000
C=N / C=C (Pyrimidine)Stretching1500 - 1600
C-N (Amine)Stretching1200 - 1350

X-ray Crystallographic Studies

While a specific crystal structure for this compound is not publicly available, analysis of closely related N-arylpiperazine and 1-(2-pyrimidinyl)piperazine derivatives provides significant insight into its likely solid-state structure and conformational behavior. mdpi.comwikipedia.org

Theoretical Chemistry and Computational Structural Analysis

Theoretical and computational chemistry provide powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For this compound, computational methods can predict its three-dimensional geometry, electron distribution, and chemical reactivity. These studies are typically performed using quantum mechanical calculations, which can model molecular systems with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jchemrev.comjchemrev.com It is particularly effective for calculating the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is found. samipubco.com

For a molecule like this compound, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-311G(d,p), can provide a detailed picture of its structure. ijcce.ac.irrsc.orgresearchgate.net The geometry optimization would reveal the precise spatial arrangement of the pyrimidine and piperazine rings. It is expected that the piperazine ring would adopt a stable chair conformation. The calculations would also determine the planarity of the dimethylpyrimidine moiety and its orientation relative to the piperazine ring.

The electronic structure, derived from these calculations, provides information on orbital energies and electron distribution, which are fundamental to understanding the molecule's properties and behavior.

The following table presents illustrative data for key geometric parameters of this compound, as would be obtained from a DFT geometry optimization. Note: This data is representative of typical computational outputs and is intended for illustrative purposes.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C-N (pyrimidine ring)~1.34 Å
C-C (pyrimidine ring)~1.39 Å
C-N (piperazine connection)~1.37 Å
C-N (piperazine ring)~1.46 Å
N-H (piperazine ring)~1.01 Å
Bond Angles (°) **
N-C-N (pyrimidine ring)~126°
C-N-C (piperazine ring)~110°
C-C-N (pyrimidine ring)~117°
Dihedral Angles (°) **
C-N-C-C (piperazine ring)~55° (Chair)

This interactive table demonstrates the type of structural data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. libretexts.orgnumberanalytics.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecule. ucsb.edu

These maps use a color spectrum to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential. numberanalytics.com

For this compound, an MEP analysis would highlight the specific regions of reactivity. The most negative potential (red) is expected to be localized around the nitrogen atoms of the pyrimidine ring due to the presence of lone pair electrons, making them the primary sites for protonation and interaction with electrophiles. The N-H proton on the piperazine ring would exhibit a region of positive potential (blue), identifying it as a potential hydrogen bond donor site.

The table below summarizes the expected regions of varying electrostatic potential on the surface of this compound. Note: This is a qualitative prediction to illustrate the interpretation of MEP analysis.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyrimidine Ring Nitrogen AtomsHighly Negative (Red)Nucleophilic; site for electrophilic attack
Piperazine Ring N-H ProtonHighly Positive (Blue)Electrophilic; hydrogen bond donor site
Methyl Group ProtonsModerately Positive (Blue/Green)Weakly electrophilic
Aromatic CH group (pyrimidine)Slightly Positive (Green/Yellow)Low reactivity

This interactive table outlines the predicted charge distribution characteristics from an MEP map.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcomes of chemical reactions. numberanalytics.comwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. unesp.brtaylorandfrancis.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. taylorandfrancis.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). acs.orglibretexts.orgijnc.ir These parameters provide quantitative measures of the molecule's reactivity. For instance, chemical hardness represents the resistance to a change in electron distribution. researchgate.net

The following table provides illustrative values for the FMO energies and derived quantum chemical parameters for this compound. Note: These values are hypothetical and serve to demonstrate the application of FMO analysis.

ParameterSymbolFormulaIllustrative Value
HOMO Energy EHOMO--6.5 eV
LUMO Energy ELUMO--0.9 eV
Energy Gap ΔEELUMO - EHOMO5.6 eV
Electronegativity χ-(EHOMO + ELUMO)/23.7 eV
Chemical Potential μ(EHOMO + ELUMO)/2-3.7 eV
Chemical Hardness η(ELUMO - EHOMO)/22.8 eV
Chemical Softness S1 / (2η)0.18 eV-1

This interactive table presents examples of quantum chemical parameters derived from FMO analysis. A large energy gap (5.6 eV) would suggest high kinetic stability and low chemical reactivity.

Structure Activity Relationship Sar Studies and Rational Design Principles for 1 4,6 Dimethyl 2 Pyrimidyl Piperazine Analogues

Elucidation of Key Pharmacophoric Features within the 1-(4,6-Dimethyl-2-pyrimidyl)piperazine Scaffold

The this compound core possesses distinct structural elements that are fundamental to its biological activity. These pharmacophoric features, which include hydrogen bond acceptors, donors, and hydrophobic regions, govern the molecule's interaction with its biological targets.

The pyrimidine (B1678525) ring, with its two nitrogen atoms, primarily acts as a hydrogen bond acceptor. This characteristic is crucial for anchoring the ligand within the binding pocket of a receptor or enzyme. The 4,6-dimethyl groups on the pyrimidine ring contribute to the molecule's hydrophobic character and can influence its orientation and binding affinity through van der Waals interactions.

The piperazine (B1678402) ring is a versatile component of the scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This dual nature allows for dynamic interactions with target proteins. The piperazine moiety also provides a point for substitution, enabling the modulation of the compound's physicochemical properties and the introduction of additional binding interactions.

A general pharmacophore model for pyrimidine derivatives highlights several key features that are applicable to the this compound scaffold nih.gov:

Hydrophobic center: The aromatic pyrimidine ring and its substituents, such as the methyl groups, form a key hydrophobic region.

Hydrogen bond acceptor/donor function: The nitrogen atoms of the pyrimidine ring and the piperazine ring are critical for forming hydrogen bonds.

Substitutable positions: The piperazine ring, in particular, offers a site for substitutions that can introduce further hydrophobic or hydrogen bonding interactions.

Impact of Structural Modifications on Biological Activity and Receptor Selectivity

Systematic structural modifications of the this compound scaffold have been undertaken to explore and optimize its biological activity. These modifications typically involve substitutions on the pyrimidine ring, derivatization of the piperazine moiety, and alterations to any linker connecting the piperazine to other chemical groups.

While the core focus is on the 4,6-dimethyl substitution pattern, related studies on similar pyrimidine scaffolds provide valuable insights into the effects of modifying this ring. The electronic and steric properties of substituents on the pyrimidine ring can significantly influence binding affinity and selectivity.

For instance, in a series of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines, the nature and position of substituents on the aryl rings were found to modulate antibacterial activity. Compounds with a 2-chloro substitution on one of the aryl rings exhibited potent activity, suggesting that an electron-withdrawing group at this position is favorable ijpsonline.com. Conversely, a para-nitro substitution led to reduced activity ijpsonline.com. This indicates a sensitivity to both the electronic nature and the position of the substituent.

In another study on 4,6-disubstituted pyrimidine derivatives as EGFR-TK inhibitors, various substitutions at the 4- and 6-positions were explored. The findings demonstrated that different substitutions were optimal for activity against different cancer cell lines, highlighting the role of these positions in determining selectivity researchgate.net.

The following table summarizes the general impact of substitutions on the pyrimidine ring based on related studies:

Table 1: Impact of Pyrimidine Moiety Substitutions on Biological Activity
Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
Aryl rings at 4- and 6-positions2-ChloroIncreased antibacterial activity ijpsonline.com
Aryl rings at 4- and 6-positions4-NitroDecreased antibacterial activity ijpsonline.com
4- and 6-positionsVaried aryl and other groupsModulated anticancer selectivity researchgate.net

The piperazine ring is a common site for modification in drug design, allowing for the fine-tuning of a compound's properties. N-substitution on the piperazine ring of the this compound scaffold can profoundly affect biological activity.

In a study of novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors, a series of substitutions were made on the distal nitrogen of the piperazine ring through a linker. The nature of these substituents was found to be critical for inhibitory activity. For example, a 4-nitrophenylpiperazine moiety and a benzhydrylpiperazine moiety resulted in compounds with selective MAO-A inhibitory activity nih.gov.

The following table illustrates the effect of different N-substituents on the piperazine ring on MAO-A inhibition:

Table 2: Influence of Piperazine Ring Derivatizations on MAO-A Inhibitory Activity
Substituent on Piperazine Nitrogen (via a linker)MAO-A IC50 (µM)Reference
4-(4-nitrophenyl)piperazine-1-carbodithioate23.10 nih.gov
4-benzhydrylpiperazine-1-carbodithioate24.14 nih.gov

These findings underscore the importance of the distal substituent on the piperazine ring for achieving potent and selective biological activity. The size, lipophilicity, and electronic properties of this substituent are key determinants of the compound's interaction with its target.

In many analogues of this compound, a linker is used to connect the piperazine ring to another functional group. The length and chemical nature of this linker can have a significant impact on the compound's activity by influencing its conformational flexibility and the positioning of key interacting moieties.

In the aforementioned study on MAO-A inhibitors, the linker was a -CH2-C(O)- group attached to the distal nitrogen of the piperazine ring, which then connected to a dithiocarbamate (B8719985) group. This specific linker composition was integral to the observed activity, as it properly positioned the terminal substituted piperazine rings for interaction with the enzyme.

Generally, linker design considers factors such as:

Length: A longer linker can provide greater conformational freedom, which may be beneficial for reaching distant binding pockets. However, it can also introduce an entropic penalty upon binding.

Flexibility: Rigid linkers can pre-organize the molecule in a bioactive conformation, potentially increasing affinity. Flexible linkers allow for more adaptability to the target's binding site.

Chemical Composition: The inclusion of heteroatoms (e.g., oxygen, nitrogen) in the linker can introduce hydrogen bonding capabilities and alter the compound's solubility and metabolic stability.

Computational Approaches in SAR Elucidation

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of a series of compounds and for guiding the design of new analogues.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR can provide valuable insights into the structural requirements for potency and selectivity.

While a specific QSAR study on this compound analogues was not found, QSAR studies on related pyrimidine and piperazine derivatives have demonstrated the utility of this approach. For example, a QSAR analysis of pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed the importance of specific physicochemical properties for their activity nih.gov. Such studies typically identify descriptors related to hydrophobicity, electronics, and sterics as being critical for biological activity.

A hypothetical QSAR model for this compound analogues might reveal the following:

A positive correlation between activity and the lipophilicity of substituents on the piperazine ring, suggesting the importance of hydrophobic interactions.

A negative correlation with the steric bulk of substituents at certain positions, indicating potential steric hindrance in the binding site.

The importance of specific electronic features, such as the presence of electron-withdrawing or electron-donating groups, in modulating interactions with the target.

These computational insights, when combined with experimental data, can significantly accelerate the drug discovery process by allowing for the rational design of more potent and selective compounds based on the this compound scaffold.

Molecular Docking for Ligand-Target Interaction Analysis in SAR Context

Molecular docking is a computational technique pivotal in the exploration of Structure-Activity Relationships (SAR), providing insights into the binding mechanisms of ligands with their macromolecular targets. For analogues of this compound, molecular docking simulations are instrumental in predicting the binding conformations and affinities within the active site of a target protein, thereby rationalizing observed biological activities and guiding the design of more potent molecules.

The process involves the prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the characterization of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for ligand recognition and binding. For instance, in the context of pyrimidine derivatives, docking studies have been employed to elucidate interactions with various biological targets, including kinases and other enzymes implicated in disease pathways. mdpi.comnih.govresearchgate.net

In a typical molecular docking workflow for this compound analogues, a three-dimensional model of the target protein is required, which is often obtained from crystallographic data from resources like the Protein Data Bank. ugm.ac.id The small molecule ligands are then docked into the defined binding site of the receptor. The resulting poses are scored based on their predicted binding affinity, allowing for a comparative analysis of different analogues.

Key interactions that could be hypothesized for the this compound scaffold include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine and piperazine rings can act as hydrogen bond acceptors, while any N-H groups on the piperazine can serve as hydrogen bond donors.

Hydrophobic Interactions: The methyl groups on the pyrimidine ring and the aliphatic nature of the piperazine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic pyrimidine ring can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the target's active site.

By analyzing the docking poses of a series of analogues with varying substituents, researchers can correlate specific structural modifications with changes in binding affinity and biological activity. For example, the introduction of a bulky substituent at a particular position on the piperazine ring might lead to a steric clash, resulting in a lower binding affinity. Conversely, the addition of a functional group capable of forming a new hydrogen bond could enhance binding and, consequently, biological activity. This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery.

Principles for the Rational Design of Improved this compound Derivatives

The rational design of improved derivatives of this compound is guided by the principles of medicinal chemistry, aiming to optimize the pharmacological profile of the lead compound. This involves a systematic approach to modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies for the rational design of analogues include:

Scaffold Hopping and Molecular Hybridization: This involves replacing the core scaffold with a structurally different but functionally equivalent moiety to explore new chemical space and potentially discover novel intellectual property. mdpi.com Molecular hybridization combines structural features from different pharmacologically active compounds to create a new hybrid molecule with enhanced properties.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For instance, a methyl group could be replaced with a chlorine atom or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

Conformational Restriction: Introducing conformational constraints, such as incorporating a ring system or a double bond, can lock the molecule into a more bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target.

The following table summarizes some potential modifications to the this compound scaffold and the anticipated impact on its properties, based on general principles of medicinal chemistry.

Modification SiteType of ModificationPotential Impact
Pyrimidine RingIntroduction of polar substituentsIncreased solubility
Pyrimidine RingAddition of bulky groupsAltered selectivity
Piperazine RingN-alkylation or N-arylationModulation of basicity and lipophilicity
Piperazine RingIntroduction of chiral centersPotential for stereoselective interactions

By systematically applying these principles, researchers can design and synthesize new derivatives of this compound with improved therapeutic potential. The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can further refine the design process and increase the likelihood of success. researchgate.net

Preclinical Pharmacological Investigations of 1 4,6 Dimethyl 2 Pyrimidyl Piperazine and Its Derivatives

Molecular Target Identification and Characterization

The initial phase of pharmacological investigation involves identifying and characterizing the molecular targets through which these compounds exert their effects. This includes assessing their binding affinity for various receptors, their ability to inhibit key enzymes, and their interactions with other significant biological macromolecules.

Derivatives of the pyrimidinylpiperazine core have been extensively studied for their affinity to various G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.

Serotonin (B10506) Receptors: The 1-arylpiperazine motif is a well-established pharmacophore for serotonin receptors. mdpi.com Various derivatives have been synthesized and evaluated for their binding affinity to different 5-HT receptor subtypes. For example, 1-(2-Pyrimidinyl)piperazine (1-PP), a related compound, acts as a partial agonist of the 5-HT1A receptor with a binding affinity (Ki) of 414 nM. wikipedia.org The development of ligands with dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT) is an ongoing area of research for potential antidepressant therapies. nih.gov

Dopamine (B1211576) Receptors: The structural similarity between serotonin and dopamine receptors means that many pyrimidinylpiperazine derivatives also exhibit affinity for dopamine receptors. mdpi.com Research has focused on developing subtype-selective ligands, particularly for the D2 and D3 receptors, which are targets for antipsychotic medications. acs.orgmdpi.commdpi.com For instance, a series of 4-pyrimidinylpiperazines showed that substitution at the 2- and 6-positions of the pyrimidine (B1678525) ring significantly influences binding affinity and selectivity for D3 over D2 receptors. acs.org One derivative, with a 2-tert-butyl-6-methylpyrimidine head group, displayed a Ki of less than 10 nM at the D3 receptor with nearly 40-fold selectivity over the D2 receptor. acs.org Another N-phenylpiperazine analog demonstrated high affinity for the D3 receptor (Ki = 1.4 nM) with over 400-fold selectivity against the D2 receptor. mdpi.com

Chemokine Receptors: The CCR5 receptor, a chemokine receptor that acts as a co-receptor for HIV-1 entry into cells, has been a target for pyrimidinylpiperazine derivatives. Specifically, 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl] was discovered as a potent CCR5 antagonist for HIV-1 inhibition. nih.gov

Interactive Table: Receptor Binding Affinities of Selected Pyrimidinylpiperazine Derivatives

Compound Receptor Target Binding Affinity (Ki) Selectivity
1-(2-Pyrimidinyl)piperazine 5-HT1A 414 nM wikipedia.org Partial Agonist wikipedia.org
1-(2-Pyrimidinyl)piperazine α2-adrenergic 7.3–40 nM wikipedia.org Antagonist wikipedia.org
2-tert-butyl-6-methyl pyrimidinylpiperazine analog Dopamine D3 <10 nM acs.org ~40-fold vs D2 acs.org
N-phenylpiperazine analog (6a) Dopamine D3 1.4 nM mdpi.com >400-fold vs D2 mdpi.com
1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl] derivative CCR5 Not specified Antagonist nih.gov

The inhibitory potential of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine derivatives has been explored against several classes of enzymes critical in various diseases.

Kinases: Kinases are key regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases. Pyrimidine-based scaffolds are known to be versatile for developing kinase inhibitors. nih.gov Derivatives of 2,6-dimethylfuro[2,3-d]pyrimidines have been developed as multitargeted receptor tyrosine kinase (RTK) inhibitors, targeting VEGFR-2 and PDGFR-β. nih.gov Furthermore, pyrazolopyrimidines have been designed as selective inhibitors of CSF-1R kinase for potential application in glioblastoma. ed.ac.uk

Other Enzymes: Derivatives of pyridylpiperazine have been synthesized and evaluated as urease inhibitors, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov Some compounds showed potent inhibition with IC50 values as low as 2.0 µM, significantly more potent than the standard inhibitor thiourea. nih.gov Additionally, the impact of pyrimidine derivatives on Glutathione S-transferase (GST), an enzyme involved in detoxification and drug resistance in cancer, has been investigated. journalagent.com

Interactive Table: Enzyme Inhibition by Pyrimidinylpiperazine Derivatives

Derivative Class Target Enzyme Activity
Pyridylpiperazine derivatives Urease IC50 = 2.0 ± 0.73 µM (for compound 5b) nih.gov
2,6-dimethylfuro[2,3-d]pyrimidines VEGFR-2, PDGFR-β Nanomolar potency nih.gov
Pyrazolopyrimidines CSF-1R Kinase Antiproliferative activity against glioblastoma cells ed.ac.uk
4-amino-2-chloropyrimidine Glutathione S-transferase (GST) KI = 0.047 ± 0.0015 µM journalagent.com

Beyond receptors and enzymes, these compounds can interact with other vital cellular components. For instance, certain 2,6-dimethylfuro[2,3-d]pyrimidine derivatives that inhibit RTKs also target tubulin, a key component of the cytoskeleton. nih.gov These compounds were found to bind at the colchicine (B1669291) site on tubulin, leading to the depolymerization of microtubules, mitotic arrest, and ultimately apoptosis. nih.gov

In Vitro Pharmacological Activity Spectrum

In vitro studies have revealed a broad range of pharmacological activities for derivatives of this compound, highlighting their potential as therapeutic agents for various conditions.

The pyrimidine-piperazine core is a frequent feature in compounds designed for antimicrobial chemotherapy.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of pyrimidine-piperazine hybrids. researchgate.net A series of thiophene-substituted pyrimidine-piperazine derivatives showed good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria at a concentration of 40 μg/ml. nih.govresearchgate.net Another study on novel pyrimidine-piperazine hybrids identified compounds with potent activity against Klebsiella pneumoniae, Enterococcus faecium, and Pseudomonas aeruginosa, with IC50 values as low as 9.8 μg/mL against P. aeruginosa. researchgate.net

Antifungal Activity: The antifungal properties of these derivatives have also been well-documented. nih.govresearchgate.net Thiophene-substituted pyrimidine-piperazine compounds exhibited significant antifungal activity against species like Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov Some pyridines and pyrimidines have been shown to mediate their antifungal activity against C. albicans through the putative inhibition of lanosterol (B1674476) demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov

Antiviral Activity: The piperazine (B1678402) moiety is present in several antiviral agents. nih.gov Specifically, 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as potent and selective inhibitors of the Chikungunya virus (CHIKV). mdpi.comresearchgate.net These compounds are thought to target the viral nsP1 protein, which is involved in viral RNA capping. mdpi.com The replacement of a furan (B31954) ring with a 4,6-dimethyl-pyrimidin-2-yl group in certain compounds was found to enhance reverse transcriptase inhibitory activity, relevant for anti-HIV drug design. nih.gov

Interactive Table: Antimicrobial Activity of Selected Pyrimidine-Piperazine Derivatives

Derivative Class Organism Activity Metric Value
Thiophene-substituted pyrimidine-piperazines S. aureus, B. subtilis, E. coli, S. paratyphi-A Test Concentration 40 µg/ml (Good Activity) nih.govresearchgate.net
Thiophene-substituted pyrimidine-piperazines A. niger, C. albicans Test Concentration 40 µg/ml (Significant Activity) nih.gov
1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea P. aeruginosa IC50 9.8 µg/mL researchgate.net
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogue Chikungunya Virus (CHIKV) EC50 3.95 µM researchgate.net

Derivatives of pyrimidinylpiperazine have shown promise as anti-inflammatory agents. A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-inflammatory effects in animal models. nih.gov It was found to reduce paw edema and, in a pleurisy model, it decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment is a known pharmacophore contributing to anti-inflammatory activities, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Anticancer and Antiproliferative Activities

No specific studies detailing the anticancer or antiproliferative effects of this compound were found. The chemical backbone, which combines piperazine and pyrimidine rings, is present in many compounds investigated for oncology applications. For instance, various derivatives of piperazine and pyrimidine have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines, but data for this specific compound is not published.

Neuropharmacological Effects (e.g., Antidepressant, Anxiolytic Properties)

There is a lack of specific research on the neuropharmacological effects of this compound. The piperazine moiety is a common feature in many centrally acting agents, including those with antidepressant and anxiolytic properties. researchgate.net For example, studies on other piperazine derivatives have shown potential anxiolytic and antidepressant-like activities, often mediated through interactions with serotonergic and GABAergic systems. nih.gov However, no such investigations have been reported for this compound itself.

Other Reported Biological Activities (e.g., Antioxidant, Cognition Enhancers)

Specific data on the antioxidant or cognition-enhancing properties of this compound is not available. While some piperazine derivatives have been explored for their potential to improve cognitive function in models of neurodegenerative diseases like Alzheimer's, these findings are not directly applicable to the subject compound. mdpi.com Similarly, various compounds containing a piperazine ring have been assessed for antioxidant activity, but no such information exists for this compound. nih.govresearchgate.net

Mechanistic Studies at the Cellular and Biochemical Level

Signaling Pathway Modulation (e.g., G-protein Coupled Receptor Activation, Enzyme Cascades)

No studies have been published that elucidate the specific signaling pathways modulated by this compound. Mechanistic studies typically follow the identification of a significant biological activity, and as such, this level of investigation has not been reached for this compound.

Cell-Based Functional Assays for Target Engagement and Efficacy

There are no available reports of cell-based functional assays being used to determine target engagement or efficacy for this compound. Such assays are crucial for understanding how a compound interacts with its biological target, but this information is contingent on prior identification of the compound's activity and target, which is currently lacking.

Computational Pharmacology and Advanced Cheminformatics for 1 4,6 Dimethyl 2 Pyrimidyl Piperazine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding how 1-(4,6-Dimethyl-2-pyrimidyl)piperazine might interact with various protein targets, such as kinases or receptors, which are often implicated in disease. nih.gov Docking simulations can elucidate the binding mode of the compound within the active site of a protein, providing a structural basis for its potential biological activity. mdpi.com For pyrimidine-based compounds, docking studies often reveal critical interactions with the hinge region of kinase enzymes, a common binding motif for this class of inhibitors. nih.gov

The binding mode of this compound is dictated by its structural features. The dimethylpyrimidine ring can form key hydrogen bonds and hydrophobic interactions, while the piperazine (B1678402) ring often engages with residues in the solvent-accessible region of a binding pocket.

Key potential intermolecular interactions include:

Hydrogen Bonds: The nitrogen atoms on the pyrimidine (B1678525) ring are potential hydrogen bond acceptors, capable of interacting with donor residues like lysine (B10760008) or aspartate in a protein's active site. eijppr.com

Pi-Alkyl Interactions: The aromatic pyrimidine ring can engage in pi-alkyl interactions with aliphatic side chains of amino acids such as lysine, valine, or isoleucine. nih.gov

Hydrophobic Interactions: The two methyl groups on the pyrimidine ring contribute to hydrophobic interactions, anchoring the ligand within non-polar pockets of the target protein.

Table 1: Potential Intermolecular Interactions of this compound with Protein Residues
Structural MoietyType of InteractionPotential Interacting Amino Acid Residues
Pyrimidine Ring NitrogensHydrogen Bond AcceptorLysine, Aspartate, Serine
Pyrimidine RingPi-Alkyl / Pi-Pi StackingLeucine, Isoleucine, Valine, Phenylalanine
Dimethyl GroupsHydrophobicAlanine, Valine, Leucine
Piperazine RingHydrogen Bond Donor/AcceptorGlutamate, Aspartate, Water molecules

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein, typically expressed in kcal/mol. nih.gov Lower (more negative) binding energy scores suggest a more stable and favorable interaction. nih.govnih.gov For instance, in silico docking studies of similar piperazine-linked pyrimidine molecules targeting the p65 subunit of NF-κB have shown binding energies ranging from -7.32 to -9.32 kcal/mol. nih.gov By docking this compound against a panel of different proteins, its binding specificity can be predicted. A significantly better docking score for one target over others suggests higher specificity, which is a desirable characteristic for a drug candidate to minimize off-target effects.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors (pyrimidine nitrogens), a hydrophobic group (methyl groups), and potentially a positive ionizable feature (piperazine nitrogen). nih.gov

This model serves as a 3D query for virtual screening of large compound libraries. nih.gov The goal is to identify structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same biological target. nih.gov This approach accelerates the discovery of novel chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties compared to the original compound. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. mdpi.com By simulating the movements of atoms and molecules, MD can assess the conformational stability of the this compound-protein complex. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored; stable RMSD values over the simulation period (e.g., 100-200 ns) indicate a stable binding mode. mdpi.com

MD simulations are crucial for validating docking results and revealing dynamic interactions, such as the role of water molecules in the binding site or subtle conformational changes in the protein upon ligand binding. nih.gov This detailed understanding of the dynamic behavior of the complex can guide further optimization of the ligand's structure. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Focusing on Metabolism)

In silico ADME prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound and identify potential liabilities. rfppl.co.inmdpi.comresearchgate.net Computational models can predict various ADME parameters, helping to prioritize compounds with favorable drug-like properties before costly synthesis and in vivo testing. researcher.lifersc.org This section focuses specifically on the prediction of metabolic pathways for this compound.

Predicting the metabolic fate of a compound is essential, as metabolism can lead to inactivation, activation, or the formation of toxic byproducts. news-medical.net Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for Phase I metabolism of many drugs. nih.gov Several in silico tools, such as SMARTCyp, MetaSite, and Meteor Nexus, are used to predict the site of metabolism (SOM) where a molecule is most likely to be modified by CYP enzymes. nih.govresearchgate.net

For structures analogous to this compound, such as piperazin-1-ylpyridazines, computational models have successfully predicted key metabolic hotspots. nih.gov Based on these analogous studies, the likely sites of Phase I metabolism for this compound are:

Oxidation of the pyrimidine methyl groups: The benzylic methyl groups are often susceptible to hydroxylation. nih.gov

Oxidation of the piperazine ring: N-dealkylation or oxidation at the carbons alpha to the nitrogen atoms in the piperazine ring is a common metabolic pathway.

Aromatic hydroxylation: The pyrimidine ring itself could undergo oxidation, although this is often a less favored pathway compared to oxidation of alkyl substituents. nih.gov

Table 2: Predicted Sites of Metabolism for this compound
Predicted Metabolic SitePotential Metabolic Reaction (Phase I)Relevant Predictive Models
Pyrimidine Methyl GroupsHydroxylationSMARTCyp, Meteor Nexus, MetaPrint2D nih.gov
Piperazine Ring (N4-position)N-dealkylation / OxidationMetaPrint2D nih.gov
Piperazine Ring (Carbons)HydroxylationXenoSite P450 nih.gov
Pyrimidine RingAromatic HydroxylationMeteor Nexus, MetaPrint2D nih.gov

These predictions help chemists proactively modify the molecule at its most metabolically vulnerable points to enhance its stability and improve its pharmacokinetic profile. nih.gov

Computational Tools for Early Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. nuvisan.com Early assessment of metabolic stability is crucial in the drug discovery pipeline to identify and optimize compounds with favorable properties, thereby reducing late-stage attrition. nih.govrfppl.co.in In recent years, computational or in silico methods have become indispensable for the rapid, cost-effective prediction of metabolic liabilities before a compound is synthesized. researchgate.net These tools leverage knowledge of chemical structures and the enzymes responsible for metabolism, primarily the Cytochrome P450 (CYP) superfamily, to forecast a compound's fate in vivo. nih.govnih.gov

For arylpiperazine derivatives like this compound, computational approaches are particularly valuable. The prediction of metabolic stability for this class of compounds involves a combination of structure-based, ligand-based, and machine learning techniques. nih.gov These methods aim to predict key parameters such as intrinsic clearance (CLint) and half-life (t1/2) and to identify the specific CYP isoforms involved in the compound's metabolism. nuvisan.com

Research Findings from In Silico Modeling

Computational studies on related arylpiperazine and pyrimidinyl-piperazine structures provide a framework for assessing this compound. Research has demonstrated that the metabolic profile of these compounds is heavily influenced by the specific substituents on both the pyrimidine and piperazine rings. nih.gov

A key consideration for this compound is its relationship to 1-(2-Pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs. nih.gov Studies have conclusively identified that the polymorphic enzyme CYP2D6 is responsible for the 5-hydroxylation of 1-(2-Pyrimidinyl)-piperazine. nih.gov This provides a strong starting point for predicting the metabolism of its dimethylated analogue. Computational tools can model the interaction of this compound with the active site of CYP2D6 and other major CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2C9) to predict its potential as a substrate or inhibitor. nih.gov

Various online platforms and software packages are available to perform these early assessments. These tools integrate different algorithms to predict a wide range of pharmacokinetic properties.

Table 1: Representative Computational Platforms for Metabolic Stability Prediction

Tool/PlatformPrimary MethodologiesKey Predicted Parameters Related to Stability
SwissADME Knowledge-based rules, predictive modelsCYP (1A2, 2C19, 2C9, 2D6, 3A4) inhibition, Substrate of P-glycoprotein. researchgate.net
pkCSM Graph-based signatures, predictive modelsCYP substrate/inhibitor (multiple isoforms), Intrinsic Clearance, Total Clearance. rfppl.co.inresearchgate.net
MetStabOn Machine Learning (e.g., SMO, Random Forest)Half-lifetime (T1/2), Metabolic stability class (low, medium, high). mdpi.com
PreADMET Predictive modelingPlasma protein binding, CYP inhibition and substrate prediction, in vitro half-life. mdpi.com
Molecular Docking Software (e.g., AutoDock, GOLD) Structure-based simulationBinding affinity and pose within CYP active sites, identification of potential sites of metabolism. nih.gov

Applying these computational tools to this compound allows for a detailed, albeit predictive, assessment of its metabolic profile. The primary sites of metabolism are anticipated to be the piperazine ring (N-dealkylation or oxidation) and potential hydroxylation of the pyrimidine ring, catalyzed predominantly by CYP2D6 and possibly CYP3A4. nih.govnih.gov The presence of the two methyl groups on the pyrimidine ring may influence the rate of metabolism; they could either present new sites for oxidation or sterically hinder the approach of the core structure to the enzymatic active site.

Table 2: Illustrative Predicted Metabolic Stability Profile for this compound

ParameterPredicted OutcomeRationale/Computational Method
Primary Metabolizing Enzyme(s) CYP2D6, CYP3A4Inferred from metabolism of 1-(2-Pyrimidinyl)-piperazine; predicted by substrate models in pkCSM or SwissADME. nih.gov
CYP2D6 Inhibition Likely InhibitorArylpiperazines commonly show affinity for CYP2D6; predicted via docking simulations and inhibitor models. nih.govnih.gov
Intrinsic Clearance (CLint) Low to ModerateBased on QSAR models for arylpiperazines; the dimethyl substitution may slightly decrease the rate of metabolism compared to the unsubstituted parent compound. nih.gov
Metabolic Half-life (t1/2) ModerateDerived from predicted intrinsic clearance values using platforms like MetStabOn or pkCSM. mdpi.com
Major Metabolic Pathways Hydroxylation, N-dealkylationPredicted by site-of-metabolism tools and based on known metabolic pathways for piperazine-containing compounds. nih.govnih.gov

In Vitro Metabolism and Preclinical Pharmacokinetic Pk Profiling of 1 4,6 Dimethyl 2 Pyrimidyl Piperazine

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life of a compound. These assays measure the rate at which a compound is metabolized by liver enzymes, typically in subcellular fractions like microsomes.

Microsomal Stability Studies (e.g., Human Liver Microsomes, Mouse Liver Microsomes)

Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. Studies on compounds structurally similar to 1-(4,6-Dimethyl-2-pyrimidyl)piperazine, such as piperazin-1-ylpyridazines, have demonstrated that the piperazine (B1678402) moiety can be susceptible to rapid metabolism. For instance, some piperazin-1-ylpyridazines exhibit very short in vitro microsomal half-lives of approximately 2-3 minutes in both human liver microsomes (HLM) and mouse liver microsomes (MLM). This suggests that the piperazine ring is a potential site of metabolic instability.

The metabolic stability of this compound would be assessed by incubating the compound with HLM and MLM in the presence of the necessary cofactor, NADPH. The decrease in the concentration of the parent compound over time would be monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Determination of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint)

From the microsomal stability data, two key parameters are determined: the in vitro half-life (t1/2) and the intrinsic clearance (CLint). The t1/2 is the time it takes for 50% of the compound to be metabolized. The CLint is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.

The following table illustrates hypothetical data for this compound based on findings for rapidly metabolized analogous compounds.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

Parameter Human Liver Microsomes (HLM) Mouse Liver Microsomes (MLM)
In Vitro Half-Life (t1/2, min) < 5 < 5

| Intrinsic Clearance (CLint, µL/min/mg protein) | > 200 | > 200 |

Note: These are hypothetical values based on structurally similar compounds and are intended for illustrative purposes. Actual experimental data for this compound is not currently available.

In Vitro Metabolite Identification and Characterization

Identifying the metabolites of a compound is essential to understand its biotransformation pathways and to identify any potentially active or toxic metabolites.

Elucidation of Major Metabolites

For pyrimidinylpiperazine derivatives, metabolism often occurs on the piperazine ring and the pyrimidine (B1678525) ring. A closely related compound, 1-(2-pyrimidinyl)piperazine, is a known metabolite of several psychoactive drugs, including buspirone. The biotransformation of these parent drugs to 1-(2-pyrimidinyl)piperazine is primarily mediated by the CYP3A4 enzyme. Further metabolism of 1-(2-pyrimidinyl)piperazine can occur, for instance, through hydroxylation.

For this compound, potential major metabolic pathways would likely include:

Oxidation: Hydroxylation of the piperazine ring or one of the methyl groups on the pyrimidine ring.

N-dealkylation: Cleavage of the piperazine ring.

Identification of Labile Sites Susceptible to Biotransformation

The likely labile sites for biotransformation on the this compound molecule are the nitrogen atoms of the piperazine ring and the methyl groups on the pyrimidine ring. The piperazine ring is often a primary site for oxidation, leading to the formation of various hydroxylated and N-oxidized metabolites. The methyl groups are also susceptible to benzylic hydroxylation.

Predictive Approaches for In Vivo Pharmacokinetics (from In Vitro Data)

In vitro to in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo pharmacokinetic parameters of a drug from in vitro data. By using the in vitro CLint values obtained from microsomal stability assays, along with physiological parameters (such as liver blood flow and protein binding), it is possible to predict the in vivo hepatic clearance of a compound.

Given the likely rapid in vitro clearance of this compound, as suggested by data from similar compounds, an IVIVE approach would likely predict a high in vivo hepatic clearance and a short in vivo half-life. This would classify it as a high-clearance compound, which may have implications for its oral bioavailability due to a significant first-pass metabolism effect in the liver.

Lack of Specific Data on Hepatic Clearance Extrapolation Models for this compound

A thorough review of available scientific literature reveals a significant gap in detailed research findings, specifically concerning the in vitro metabolism and preclinical pharmacokinetic (PK) profiling of this compound. While general information on the synthesis and chemical properties of this compound and related piperazine derivatives is accessible, specific experimental data on the extrapolation models for its hepatic clearance are not present in the public domain.

Current research provides a foundational understanding of in vitro-in vivo extrapolation (IVIVE) for hepatic clearance, outlining common methodologies such as the well-stirred and parallel-tube models. nih.gov These models are crucial in preclinical drug development for predicting human clearance from in vitro data obtained using liver microsomes or hepatocytes. nih.gov Studies on other piperazine-containing compounds have identified common metabolic pathways, including aliphatic hydroxylation and oxidation, which are key processes in hepatic clearance.

However, the application of these extrapolation models to this compound, including specific data tables and detailed research findings, remains unaddressed in the reviewed literature. Preclinical pharmacokinetic studies on various other novel compounds offer examples of how clearance data is collected and analyzed across different species, yet this level of detail is not available for the specific compound of interest.

The absence of this specific data prevents a detailed analysis and the generation of informative content regarding the extrapolation models for the hepatic clearance of this compound. Further research and publication of experimental data are necessary to fill this knowledge gap.

Future Research Directions and Translational Opportunities for 1 4,6 Dimethyl 2 Pyrimidyl Piperazine

Development of Novel Synthetic Methodologies for Enhanced Diversity

The therapeutic potential of 1-(4,6-dimethyl-2-pyrimidyl)piperazine can be significantly expanded by the development of novel synthetic methodologies aimed at creating a diverse library of analogues. Current synthetic routes primarily involve the nucleophilic substitution of a halogenated pyrimidine (B1678525) with piperazine (B1678402). chemicalbook.com Future research should focus on more versatile and efficient methods to introduce a wide range of chemical functionalities at various positions of the pyrimidine and piperazine rings.

Key areas for development include:

Late-stage functionalization: Developing C-H activation and functionalization strategies for the pyrimidine and piperazine cores would allow for the direct introduction of substituents in the later stages of the synthesis. This approach avoids the need for lengthy de novo syntheses and enables the rapid generation of diverse analogues.

Novel coupling reactions: Exploring new cross-coupling reactions, such as Buchwald-Hartwig and Suzuki-Miyaura couplings, can facilitate the introduction of a variety of aryl, heteroaryl, and alkyl groups. mdpi.com

Flow chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved purity, and easier scalability.

These advanced synthetic approaches will be instrumental in generating a comprehensive library of this compound derivatives, which is essential for thorough structure-activity relationship (SAR) studies and the identification of lead compounds with optimized pharmacological properties.

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Integrating these techniques into the research pipeline for this compound can significantly accelerate the identification and optimization of drug candidates.

Advanced computational techniques that can be applied include:

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against various biological targets to identify potential hits.

Molecular Docking and Dynamics Simulations: These methods can predict the binding modes and affinities of analogues with their target proteins, providing insights into the molecular basis of their activity and guiding further structural modifications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of the derivatives with their biological activities, enabling the prediction of the potency of novel compounds.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed molecules, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

The following table outlines a potential computational workflow for the discovery of novel this compound-based drug candidates.

StepComputational TechniquePurpose
1Target Identification and ValidationBioinformatics and systems biology approaches to identify promising biological targets.
2Virtual Library GenerationCombinatorial enumeration of derivatives of the this compound scaffold.
3High-Throughput Virtual ScreeningDocking-based or pharmacophore-based screening of the virtual library against the selected target.
4Hit PrioritizationScoring and ranking of potential hits based on predicted binding affinity and other parameters.
5Lead OptimizationIterative cycle of molecular docking, molecular dynamics simulations, and QSAR to guide the design of more potent and selective analogues.
6In Silico ADMET ProfilingPrediction of pharmacokinetic and toxicity properties to select candidates for experimental validation.

Exploration of Unconventional Biological Targets and Therapeutic Applications

The pyrimidine-piperazine scaffold is present in a number of approved drugs with diverse therapeutic applications, including oncology and central nervous system disorders. Future research on this compound should extend beyond conventional targets to explore novel therapeutic opportunities. A derivative, 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine, has been investigated as a potent and selective CCR5 antagonist for the treatment of HIV-1. nih.gov

Potential unconventional targets and therapeutic areas for exploration include:

Protein-protein interactions (PPIs): The flexible nature of the piperazine linker makes this scaffold suitable for designing inhibitors of PPIs, which are implicated in a wide range of diseases.

Epigenetic targets: Derivatives could be designed to target epigenetic enzymes such as histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as important targets in cancer and other diseases.

Ion channels and transporters: The piperazine moiety is known to interact with various ion channels and transporters, suggesting that derivatives of this compound could be developed as modulators of these targets for the treatment of neurological and cardiovascular disorders.

Neglected tropical diseases: The diverse biological activities of pyrimidine-piperazine hybrids suggest their potential as starting points for the development of new treatments for neglected tropical diseases.

Design and Synthesis of Chemical Probes for Deeper Biological Understanding

To fully elucidate the mechanism of action and identify the specific cellular targets of this compound and its derivatives, the development of chemical probes is essential. These probes are valuable tools for target identification, validation, and imaging.

Types of chemical probes that can be designed and synthesized include:

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would enable the visualization of its subcellular localization and interaction with target proteins using techniques such as fluorescence microscopy and flow cytometry. nih.gov

Biotinylated Probes: Biotin-tagged derivatives can be used for affinity-based target identification, where the probe is used to pull down its binding partners from cell lysates for subsequent identification by mass spectrometry. nih.gov

Photoaffinity Probes: Incorporating a photoreactive group into the molecule would allow for covalent cross-linking to its target protein upon photoirradiation, facilitating unambiguous target identification.

The design of these probes requires careful consideration of the attachment point of the tag to minimize disruption of the compound's binding to its target. Molecular modeling can be employed to identify suitable positions for linker attachment. nih.gov

Synergistic Approaches Combining Synthetic Chemistry, Biology, and Computational Science

The successful translation of this compound from a chemical entity to a therapeutic agent will require a highly integrated and multidisciplinary approach. The synergy between synthetic chemistry, biology, and computational science will be paramount in accelerating the drug discovery and development process.

An integrated workflow would involve:

Computational Design: Utilizing computational tools to design focused libraries of derivatives with predicted activity against specific targets and favorable ADMET properties.

Synthetic Execution: Employing advanced synthetic methodologies to efficiently synthesize the designed compounds.

Biological Evaluation: Screening the synthesized compounds in relevant in vitro and in vivo models to determine their biological activity, potency, and selectivity.

Iterative Optimization: Feeding the experimental data back into the computational models to refine the SAR and guide the design of the next generation of compounds.

This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the underlying biology, will be the most effective strategy for advancing this compound-based compounds through the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4,6-Dimethyl-2-pyrimidyl)piperazine, and how can reaction conditions be optimized?

  • Methodology : Multi-step reactions involving nucleophilic substitution or coupling reactions between pyrimidine and piperazine precursors. Key parameters include temperature (60–120°C), solvent choice (acetonitrile or DMF), and catalyst use (e.g., palladium for cross-coupling). Purification via column chromatography or HPLC ensures >95% purity .
  • Data Consideration : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of pyrimidine to piperazine derivatives) to maximize yield .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and piperazine rings.
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks .
  • FT-IR : Identify functional groups (e.g., C-N stretch at ~1,250 cm⁻¹) .

Q. How can initial biological activity screening be conducted for this compound?

  • Methods :

  • In vitro assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound derivatives through structure-activity relationship (SAR) studies?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the pyrimidine ring to improve metabolic stability.
  • Use computational modeling (DFT, molecular docking) to predict binding modes with target proteins .
    • Example : Methyl groups at the 4- and 6-positions on pyrimidine enhance steric hindrance, potentially reducing off-target interactions .

Q. How can analytical methods be validated for detecting this compound in complex biological matrices?

  • Validation Criteria :

  • LC-HRMS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and column (C18) for separation. Validate limits of detection (LOD < 1 ng/mL) and quantification (LOQ < 5 ng/mL) .
  • Immunoassays : Cross-reactivity testing against structurally similar piperazines (e.g., 1-(3-chlorophenyl)piperazine) to ensure specificity .

Q. What is the thermodynamic stability of metal complexes formed by this compound, and how does coordination affect its pharmacological properties?

  • Methods :

  • Potentiometric titration : Determine stability constants (log K) for complexes with transition metals (e.g., Cu²⁺, Pd²⁺) in aqueous solutions.
  • Thermodynamic data : Enthalpy (ΔH) and entropy (ΔS) changes measured via calorimetry .
    • Implications : Enhanced solubility or altered receptor interactions due to metal coordination .

Q. How can capillary electrophoresis resolve enantiomers or structural analogs of this compound?

  • Protocol :

  • Use chiral selectors (e.g., cyclodextrins) in the running buffer (pH 9.0).
  • Optimize voltage (20–30 kV) and detection wavelength (236 nm for UV absorbance) .

Key Methodological Considerations

  • Contradiction Analysis : Discrepancies in reported bioactivities (e.g., receptor selectivity) may arise from assay conditions (e.g., cell type, incubation time). Validate findings using orthogonal methods (e.g., SPR vs. radioligand assays) .
  • Computational Modeling : Use molecular dynamics simulations to assess conformational flexibility and predict metabolite pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.